molecular formula C17H10BrFN2O4 B3692844 5-(4-bromophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide

5-(4-bromophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide

Cat. No.: B3692844
M. Wt: 405.2 g/mol
InChI Key: CKRBRJIOBMMYQX-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a bromophenyl group and a fluoro-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid is reacted with a furan derivative in the presence of a palladium catalyst.

    Introduction of the Fluoro-nitrophenyl Group: The fluoro-nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluoro-nitrobenzene derivative is reacted with an amine group on the furan ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the nitro group to an amine group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Drug Discovery: The compound can be screened for biological activity against various targets, including enzymes and receptors.

    Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.

Medicine

    Therapeutic Agents:

    Diagnostic Tools: It can be labeled with radioactive isotopes for use in imaging techniques such as PET or SPECT.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Electronics: Incorporation into organic electronic devices such as OLEDs or organic solar cells.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide would depend on its specific application. For example:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Catalysis: It may coordinate with a metal center in a catalyst, facilitating the activation of substrates and promoting chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide: Similar structure with a chlorine atom instead of bromine.

    5-(4-bromophenyl)-N-(2-fluoro-5-methylphenyl)furan-2-carboxamide: Similar structure with a methyl group instead of a nitro group.

Uniqueness

    Bromine Substitution: The presence of a bromine atom can influence the compound’s reactivity and biological activity compared to chlorine or other halogens.

    Nitro Group: The nitro group can significantly impact the compound’s electronic properties and its interactions with biological targets.

Properties

IUPAC Name

5-(4-bromophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrFN2O4/c18-11-3-1-10(2-4-11)15-7-8-16(25-15)17(22)20-14-9-12(21(23)24)5-6-13(14)19/h1-9H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRBRJIOBMMYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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